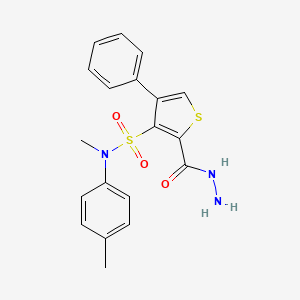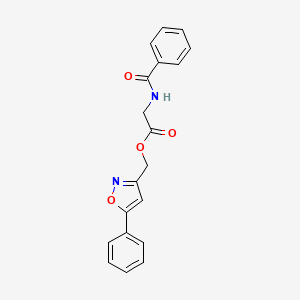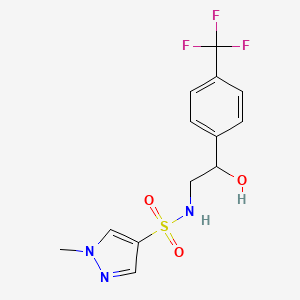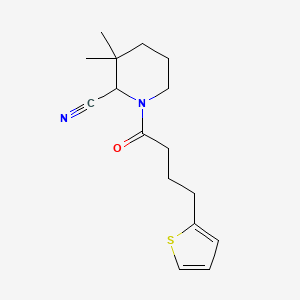![molecular formula C21H18ClN3O4S B2588854 4-{3-[(3-クロロベンゾイル)アミノ]フェノキシ}-2-(メチルスルファニル)-5-ピリミジンカルボン酸エチル CAS No. 478065-24-6](/img/structure/B2588854.png)
4-{3-[(3-クロロベンゾイル)アミノ]フェノキシ}-2-(メチルスルファニル)-5-ピリミジンカルボン酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-{3-[(3-chlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C21H18ClN3O4S and its molecular weight is 443.9. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-{3-[(3-chlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-{3-[(3-chlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品におけるキラルビルディングブロック
この化合物は、医薬品の合成のためのキラルビルディングブロックとして役立ちます。 この化合物から誘導された光学活性®‐エチル4‐クロロ‐3‐ヒドロキシブチレート(®‐CHBE)は、キラル医薬品の作成に不可欠です 。エチル4‐クロロ‐3‐オキソブタノエート(COBE)のステレオ選択的生体還元による®‐CHBEへの変換は、特定のエナンチオマー純度の医薬品開発における応用により、特に注目されています。
生体還元プロセス
生体適合性溶媒系において、組換え大腸菌を用いたCOBEから®‐CHBEへの非対称生体還元は、重要な応用です 。このプロセスは、さまざまな医薬品に使用される高収率のキラルアルコールを生成するために不可欠な生体触媒を促進する化合物の役割を強調しています。
化学合成
化学合成において、この化合物はベンジル位における反応に関与しており、これは複雑な分子の作成に不可欠です 。これらの反応には、フリーラジカル臭素化、求核置換、酸化などがあり、これらはすべて有機合成とさまざまな化学製品の製造において基本的なものです。
産業用途
検索結果では具体的な産業用途は詳しく述べられていませんが、4-{3-[(3-クロロベンゾイル)アミノ]フェノキシ}-2-(メチルスルファニル)-5-ピリミジンカルボン酸エチルなどの化合物は、しばしば産業用触媒、添加剤、または大規模な化学プロセスの中間体の開発に使用されます .
医学研究
この化合物の汎用性により、特に新しい治療薬の開発において、医学研究の候補となっています。 生物活性分子の合成におけるその役割は、創薬とさまざまな疾患の治療における進歩につながる可能性があります .
ノオトロピック薬
この化合物を使用して合成できるピロリン環は、ピラセタムなどのノオトロピック薬の一部です。 これらの物質は、精神活性作用で知られており、認知機能を高めるために使用されます .
特性
IUPAC Name |
ethyl 4-[3-[(3-chlorobenzoyl)amino]phenoxy]-2-methylsulfanylpyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O4S/c1-3-28-20(27)17-12-23-21(30-2)25-19(17)29-16-9-5-8-15(11-16)24-18(26)13-6-4-7-14(22)10-13/h4-12H,3H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWYMUWDYMZSRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1OC2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Chloro-N-(1-hydroxyhex-4-yn-2-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide](/img/structure/B2588781.png)
![8-{[1-(2-phenylethanesulfonyl)pyrrolidin-3-yl]oxy}quinoline](/img/structure/B2588784.png)
![Benzo[d][1,3]dioxol-5-yl(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2588785.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[2-(methylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide hydrochloride](/img/new.no-structure.jpg)

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2588789.png)

![N-[(4-hydroxyoxan-4-yl)methyl]-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B2588791.png)
